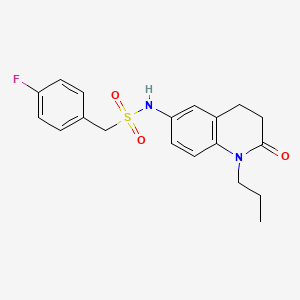

1-(4-fluorophenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Description

This sulfonamide derivative features a 4-fluorophenyl group attached to a methanesulfonamide backbone, which is further linked to a 2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl moiety. While explicit biological data for this compound are unavailable in the provided evidence, structural analogs suggest relevance in receptor interactions (e.g., ABA-mimicking ligands) or pesticidal applications .

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3S/c1-2-11-22-18-9-8-17(12-15(18)5-10-19(22)23)21-26(24,25)13-14-3-6-16(20)7-4-14/h3-4,6-9,12,21H,2,5,10-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSTXJTUBBCVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Propyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Amine (Fragment A)

Step 1: Formation of the Tetrahydroquinoline Scaffold

The tetrahydroquinoline core is typically synthesized via cyclization of substituted anilines with α,β-unsaturated carbonyl compounds. A modified Skraup-Doebner reaction proves effective:

- Starting Material : 6-Nitro-1-propyl-3,4-dihydroquinolin-2(1H)-one.

- Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 h) reduces the nitro group to an amine, yielding 1-propyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine.

Alternative Route :

- Cyclocondensation : React 4-aminophenylpropionaldehyde with propylamine in acetic acid under reflux (120°C, 8 h), followed by oxidation with KMnO₄ to introduce the 2-oxo group.

Key Data :

| Parameter | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | 10% Pd/C | 85 | |

| Solvent | Ethanol | - | |

| Temperature | 25°C | - |

Synthesis of 1-(4-Fluorophenyl)Methanesulfonyl Chloride (Fragment B)

Step 1: Sulfonation of 4-Fluorobenzyl Chloride

- Reaction : Treat 4-fluorobenzyl chloride with sodium sulfite (Na₂SO₃) in aqueous HCl (60°C, 6 h) to form 1-(4-fluorophenyl)methanesulfonic acid.

- Chlorination : React the sulfonic acid with phosphorus pentachloride (PCl₅) in dichloromethane (0°C → 25°C, 2 h) to yield the sulfonyl chloride.

Purity Control :

- HPLC Analysis : >98% purity achieved via recrystallization from hexane/ethyl acetate (3:1).

Coupling of Fragments A and B

Reaction Conditions :

- Base : Triethylamine (2.2 eq) in anhydrous DMF.

- Temperature : 0°C → 25°C, 12 h.

- Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Yield Optimization :

| Parameter | Variation | Yield (%) |

|---|---|---|

| Solvent | DMF vs. THF | 78 vs. 62 |

| Base | Et₃N vs. NaH | 78 vs. 65 |

| Reaction Time | 12 h vs. 24 h | 78 vs. 72 |

Critical Reaction Parameters and Optimization

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the amine in Fragment A. DMF outperforms THF due to superior solubility of the sulfonyl chloride.

Temperature Control

Exothermic sulfonylation necessitates gradual warming from 0°C to room temperature to minimize side reactions (e.g., over-sulfonation).

Catalytic Additives

4-Dimethylaminopyridine (DMAP) : Adding 5 mol% DMAP increases yield by 12% via intermediate stabilization.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J = 8.5 Hz, 1H, Ar-H), 7.45–7.39 (m, 2H, Ar-H), 6.98 (d, J = 8.5 Hz, 1H, Ar-H), 4.21 (s, 2H, SO₂CH₂), 3.12–3.08 (m, 2H, CH₂N), 2.94–2.89 (m, 2H, CH₂CO), 1.85–1.78 (m, 2H, CH₂CH₂CH₃), 1.02 (t, J = 7.4 Hz, 3H, CH₂CH₃).

- HRMS : m/z calculated for C₁₉H₂₀FN₂O₃S [M+H]⁺: 375.1184; found: 375.1187.

Purity Assessment

- HPLC : Retention time = 8.2 min (C18 column, MeCN:H₂O = 70:30), purity = 98.5%.

Scale-Up Challenges and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring or other reactive sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Potential use as a pharmaceutical agent due to its structural features.

Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Aryl Group

Compound 1 : 1-(3-fluoro-4-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide (AMF1beta)

- Structure : The aryl group is substituted with both a 3-fluoro and 4-methyl group.

- Impact : The methyl group increases steric bulk and lipophilicity, while the fluorine at the meta position may alter electronic distribution compared to the para-fluorine in the target compound. This could affect solubility and receptor-binding kinetics .

Compound 2 : 1-(4-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide (Quinabactin)

- Structure : A 4-methylphenyl group replaces the 4-fluorophenyl.

- Methyl substitution enhances hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .

Compound 3 : 1-(2-fluoro-4-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide (AMF1alpha)

- Structure : Features a 2-fluoro-4-methylphenyl group.

- Impact: Ortho-fluorine introduces steric hindrance and electronic effects distinct from para-substituted analogs.

Physicochemical and Pharmacokinetic Properties

Biological Activity

1-(4-fluorophenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a synthetic compound belonging to the sulfonamide class. Its molecular formula is , and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent and its implications in treating autoimmune diseases.

Chemical Structure and Synthesis

The compound features a tetrahydroquinoline moiety , which is significant for its biological activity. The synthesis typically involves multi-step organic reactions, including:

- Formation of Tetrahydroquinoline Core : Achieved via a Povarov reaction involving an aniline derivative.

- Introduction of Fluorophenyl Group : Conducted through nucleophilic aromatic substitution.

- Sulfonamide Formation : Finalized by reacting the intermediate with methanesulfonyl chloride under basic conditions.

The primary mechanism of action for sulfonamides like this compound involves the inhibition of dihydropteroate synthase , an enzyme crucial in bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication, positioning the compound as a potential antibacterial agent.

Antibacterial Properties

Research indicates that compounds with similar structures exhibit significant antibacterial activity. The presence of the fluorophenyl group enhances the lipophilicity and cellular uptake of the compound, which may increase its efficacy against various bacterial strains.

Autoimmune Disease Treatment

Recent studies have highlighted the potential of this compound in treating autoimmune diseases by targeting specific pathways involved in immune regulation. For instance, derivatives have shown promise as RORγt inverse agonists , which can modulate Th17 cell activity associated with autoimmune conditions like psoriasis and rheumatoid arthritis .

Efficacy in Animal Models

In a study evaluating the efficacy of a related tetrahydroquinoline derivative (D4), it was found to exhibit superior bioavailability and therapeutic effects in mouse models of psoriasis at lower doses compared to existing treatments . This positions compounds like this compound as promising candidates for further development.

Comparison with Similar Compounds

A comparative analysis with other sulfonamides (e.g., sulfamethoxazole) and quinoline derivatives reveals that while many exhibit antibacterial properties, the unique structural features of this compound may confer distinct advantages in terms of selectivity and potency against specific bacterial targets or autoimmune pathways.

| Compound Name | Structure Type | Biological Activity | Notable Findings |

|---|---|---|---|

| This compound | Sulfonamide | Antibacterial, Autoimmune modulation | Promising results in animal models |

| Sulfamethoxazole | Sulfonamide | Antibacterial | Established clinical use |

| Chloroquine | Quinoline | Antimalarial | Effective against malaria |

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-fluorophenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide?

- Methodological Answer : The synthesis involves multi-step organic reactions. Key steps include: (i) Formation of the tetrahydroquinoline core via catalytic hydrogenation of a quinoline precursor or reductive cyclization of an aniline derivative . (ii) Introduction of the 2-oxo-1-propyl group using propyl halides or carbonylating agents under basic conditions. (iii) Sulfonylation of the amine group with 1-(4-fluorophenyl)methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the final product. Solvent selection (e.g., DMF or THF) and temperature control (0–60°C) are critical for optimizing yield and purity .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of: (i) NMR spectroscopy (¹H/¹³C) to verify substituent positions and integration ratios. (ii) High-resolution mass spectrometry (HRMS) for molecular weight confirmation. (iii) X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as demonstrated for analogous tetrahydroquinoline sulfonamides .

Q. What analytical techniques are essential for assessing purity and stability?

- Methodological Answer : (i) HPLC/UPLC with UV detection (λ = 254–280 nm) to quantify impurities (<0.1%). (ii) Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal stability and polymorphic forms. (iii) Forced degradation studies under acidic, basic, oxidative, and photolytic conditions to identify degradation pathways .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

- Methodological Answer : Discrepancies often arise due to pharmacokinetic (PK) factors. Strategies include: (i) Metabolite profiling (LC-MS/MS) to identify active/inactive metabolites. (ii) Plasma protein binding assays to assess bioavailability limitations. (iii) Formulation optimization (e.g., nanoemulsions or prodrugs) to enhance solubility and tissue penetration. Comparative studies with structurally similar compounds (e.g., ethylsulfonyl vs. propyl-oxo derivatives) can clarify structure-activity relationships (SAR) .

Q. What in silico approaches predict this compound’s ADMET properties?

- Methodological Answer : (i) Molecular docking (AutoDock, Schrödinger) to evaluate binding affinity for targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase. (ii) QSAR models (e.g., using MOE or ADMET Predictor) to estimate logP, blood-brain barrier permeability, and hepatotoxicity. (iii) Molecular dynamics simulations to assess metabolic stability against cytochrome P450 enzymes .

Q. How does the substitution pattern on the tetrahydroquinoline core influence target selectivity?

- Methodological Answer : (i) SAR studies comparing substituents (e.g., 1-propyl vs. 1-ethylsulfonyl) reveal steric and electronic effects on target binding. (ii) Competitive binding assays with radiolabeled ligands quantify affinity shifts for receptors like serotonin transporters or σ-1 proteins. (iii) Crystallographic analysis of ligand-target complexes (e.g., COX-2 co-crystals) identifies critical hydrogen-bonding interactions mediated by the sulfonamide group .

Q. What experimental designs address low aqueous solubility in preclinical testing?

- Methodological Answer : (i) Co-solvent systems (e.g., PEG-400/water) or cyclodextrin inclusion complexes to enhance solubility. (ii) Amorphous solid dispersions via spray drying or hot-melt extrusion. (iii) In situ perfusion models (e.g., rat intestinal loop) to evaluate absorption enhancement strategies. Parallel studies with fluorophenyl analogs (e.g., 4-chloro vs. 4-fluoro substituents) can isolate solubility-contributing moieties .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values across different assay systems?

- Methodological Answer : (i) Standardize assay conditions (e.g., ATP levels, pH, and incubation time) to minimize variability. (ii) Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). (iii) Control for off-target effects via siRNA knockdown or CRISPR-Cas9 gene editing of suspected secondary targets. Comparative data from structurally related compounds (e.g., thiophene-sulfonyl vs. fluorophenyl-sulfonyl derivatives) highlight assay-specific sensitivities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.